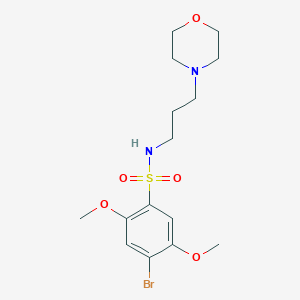
4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide is a chemical compound with the molecular formula C15H23BrN2O5S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxybenzenesulfonamide, undergoes bromination using bromine in acetic acid to introduce the bromine atom at the 4-position.
Alkylation: The brominated intermediate is then reacted with 3-chloropropylmorpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and the sulfonamide group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products like 4-bromo-2,5-dimethoxybenzoic acid.
Reduction: Products like this compound with reduced sulfonamide groups.
Wissenschaftliche Forschungsanwendungen
4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine (2C-B): A known hallucinogen with similar structural features.
4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): Another compound with hallucinogenic properties and high affinity for serotonin receptors.
Uniqueness
4-bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide is unique due to the presence of the morpholinopropyl group, which can influence its pharmacological profile and chemical reactivity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Biologische Aktivität
4-Bromo-2,5-dimethoxy-N-(3-morpholinopropyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Chemical Formula : C14H21BrN2O4S
- Molecular Weight : 393.29 g/mol
- CAS Number : 898654-47-2
- IUPAC Name : this compound
The compound is hypothesized to exert its biological effects through several mechanisms:
- Receptor Interaction : It is believed to interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropharmacological effects.
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- A study demonstrated that derivatives of benzenesulfonamide can inhibit tumor cell proliferation in vitro and in vivo models by inducing apoptosis and cell cycle arrest.
- The compound's structural features may enhance its affinity for specific tumor markers, leading to targeted therapeutic effects.
Neuropharmacological Effects
Research has shown that related compounds can influence neurotransmitter systems:
- Serotonergic Activity : As an agonist at the 5-HT2A receptor, the compound may exhibit hallucinogenic properties or modulate mood and cognition.
- Dopaminergic Modulation : Potential interactions with dopaminergic pathways could suggest applications in treating disorders like schizophrenia or depression.
Case Studies
- Study on Antitumor Efficacy
- Neuropharmacological Assessment
Data Table: Biological Activities
Eigenschaften
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O5S/c1-21-13-11-15(14(22-2)10-12(13)16)24(19,20)17-4-3-5-18-6-8-23-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNKMISZYPIHMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














